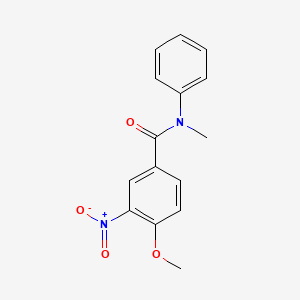![molecular formula C18H11N5O2 B5805259 N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide](/img/structure/B5805259.png)
N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide, also known as DQA, is a potent inhibitor of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DQA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide acts as a potent inhibitor of PKC by binding to the catalytic domain of PKC and preventing its activation. PKC activation is known to play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide has been shown to modulate various biochemical and physiological processes, including cell proliferation, differentiation, apoptosis, insulin sensitivity, glucose tolerance, and oxidative stress. N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide has also been shown to modulate the expression of various genes involved in these processes, including genes involved in cell cycle regulation, apoptosis, and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide in lab experiments is its potent inhibitory activity against PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, one of the limitations of using N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide is its potential off-target effects, which may complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide. One of the future directions is to investigate the potential therapeutic applications of N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide in various diseases, including cancer, diabetes, and neurodegenerative disorders. Another future direction is to investigate the potential off-target effects of N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide and develop more selective PKC inhibitors. Additionally, the development of novel drug delivery systems for N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide may enhance its therapeutic efficacy and reduce its potential side effects.
Synthesemethoden
N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide can be synthesized using various methods, including the reaction of 2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)aniline with acetic anhydride in the presence of a catalyst. The reaction yields N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide as a white crystalline powder with a high purity.
Wissenschaftliche Forschungsanwendungen
N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells by targeting PKC, which plays a crucial role in cancer cell survival and metastasis. In diabetes, N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide has been shown to improve insulin sensitivity and glucose tolerance by modulating the PKC pathway. In neurodegenerative disorders, N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide has been shown to protect neurons from oxidative stress and apoptosis.
Eigenschaften
IUPAC Name |
N-[2-(6,7-dicyano-3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N5O2/c1-10(24)21-14-5-3-2-4-13(14)17-18(25)23-16-7-12(9-20)11(8-19)6-15(16)22-17/h2-7H,1H3,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDHFIWYZOXMFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=NC3=C(C=C(C(=C3)C#N)C#N)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665658 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(6,7-dicyano-3-hydroxyquinoxalin-2-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5805186.png)



![N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5805214.png)
![tert-butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5805221.png)
![2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5805229.png)
![5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5805231.png)



![N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5805263.png)

